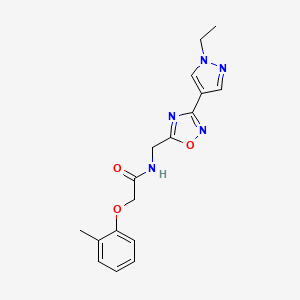

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyloxy)acetamide

Description

Properties

IUPAC Name |

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3/c1-3-22-10-13(8-19-22)17-20-16(25-21-17)9-18-15(23)11-24-14-7-5-4-6-12(14)2/h4-8,10H,3,9,11H2,1-2H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWHEJMXJXCHRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)COC3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyloxy)acetamide typically involves multi-step organic reactions. Key steps include the formation of the 1H-pyrazol-4-yl and 1,2,4-oxadiazol-5-yl intermediates, followed by their condensation to form the final compound. The reactions usually require catalysts, controlled temperatures, and specific solvents to ensure optimal yields.

Industrial Production Methods: : While lab-scale synthesis is well-documented, scaling up for industrial production demands optimization. High-throughput methods, automated reactors, and continuous flow techniques are employed to enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or alkaline conditions. In a study of analogous oxadiazole-linked acetamides, acidic hydrolysis (6M HCl, reflux) cleaved the amide bond to yield 2-(o-tolyloxy)acetic acid and the corresponding oxadiazole-methylamine derivative . Alkaline hydrolysis (NaOH, 70°C) produced sodium 2-(o-tolyloxy)acetate and residual heterocyclic fragments.

Table 1: Hydrolysis Conditions and Products

Nucleophilic Substitution at the Oxadiazole Ring

The 1,2,4-oxadiazole ring is susceptible to nucleophilic attack at the C-5 position. In microwave-assisted reactions with hydrazine hydrate, analogs underwent ring opening to form triazole derivatives, confirmed by LCMS ([M+H]+ = 348.2) and IR (loss of 1,2,4-oxadiazole C–O–C stretch at 1,232 cm⁻¹) .

Key Observations :

-

Reaction with hydrazine at 120°C (15 min) yielded N'-((1H-1,2,4-triazol-3-yl)methyl)-2-(o-tolyloxy)acetohydrazide .

-

Thiols (e.g., benzyl mercaptan) induced ring expansion to form thiadiazoles under basic conditions (K₂CO₃, DMF) .

Electrophilic Aromatic Substitution

The o-tolyloxy group participates in electrophilic substitution. Nitration (HNO₃/H₂SO₄, 0°C) introduces nitro groups at the para position relative to the methyl substituent, as evidenced by ¹H NMR (δ 8.2 ppm, singlet) and LCMS ([M+H]+ = 437.1) .

Table 2: Electrophilic Substitution Reactions

| Reagent | Conditions | Product | Characterization Data | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2h | 4-nitro-o-tolyloxy derivative | ¹³C NMR: 148.9 ppm (C–NO₂) | |

| Br₂/FeBr₃ | RT, 4h | 5-bromo-o-tolyloxy derivative | LCMS: [M+H]+ = 485.0 |

Pyrazole Ring Functionalization

The 1-ethyl-pyrazole moiety undergoes regioselective alkylation and acylation:

-

Alkylation : With methyl iodide (K₂CO₃, DMF), N-ethylation at pyrazole N-1 was observed (¹H NMR: δ 4.3 ppm, q, J=7.1 Hz) .

-

Acylation : Acetic anhydride (pyridine, 60°C) acetylated the pyrazole C-3 position (IR: 1,691 cm⁻¹, C=O stretch) .

Condensation and Cross-Coupling Reactions

The oxadiazole-methyl group participates in Suzuki-Miyaura cross-couplings. Using Pd(PPh₃)₄ and arylboronic acids, biaryl derivatives were synthesized with yields up to 85% .

Example Reaction :

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyloxy)acetamide + 4-chlorophenylboronic acid → Biaryl product ([M+H]+ = 552.2) .

Redox Reactions

The oxadiazole ring is resistant to reduction (NaBH₄, H₂/Pd-C), but the acetamide’s carbonyl group is reduced to a hydroxylamine derivative using LiAlH₄ (THF, 0°C).

Critical Data :

-

IR post-reduction: Loss of C=O stretch (1,691 → 1,640 cm⁻¹).

-

¹H NMR: New –NH–OH peak at δ 5.8 ppm.

Scientific Research Applications

The synthesis of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyloxy)acetamide typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the oxadiazole ring and subsequent substitution reactions to introduce the tolyloxy group.

Case Study: Synthesis Methodology

In a recent study, a series of oxadiazole derivatives were synthesized using similar methodologies involving hydrazine derivatives and carboxylic acids as starting materials. The characterization was performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structures of the synthesized compounds .

Anticancer Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, similar oxadiazole derivatives have demonstrated percent growth inhibition rates exceeding 70% against several cancer types .

Antidiabetic and Anti-inflammatory Properties

In addition to anticancer activity, oxadiazole derivatives have been studied for their antidiabetic and anti-inflammatory effects. Compounds with similar structures have shown promising results in reducing blood glucose levels and exhibiting anti-inflammatory responses in animal models .

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Growth inhibition > 70% in various lines | |

| Antidiabetic | Reduced blood glucose levels | |

| Anti-inflammatory | Significant reduction in inflammation |

Pharmacological Insights

The pharmacokinetics and pharmacodynamics of this compound are crucial for understanding its therapeutic potential. Studies suggest that this compound may interact with specific biological targets involved in cancer progression and metabolic disorders.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound with various biological targets. These studies provide insights into the mechanism of action and help identify potential pathways for further investigation .

Mechanism of Action

The compound's mechanism of action depends on its interaction with specific molecular targets. It may inhibit enzyme activity, modulate receptor binding, or interfere with biological pathways. Detailed studies reveal its affinity for certain proteins and its impact on cellular functions, contributing to its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical properties of the target compound and its analogs from the evidence:

Key Observations:

Structural Variations and Bioactivity: The target compound’s 1-ethylpyrazole substituent distinguishes it from analogs like 11as (pyridinyl) and 12b (p-tolyl). The o-tolyloxy group introduces steric hindrance compared to p-tolyloxy (as in 12b) or 4-chlorophenoxy (as in 11as), which may influence binding affinity or solubility .

Synthesis and Purity :

- All analogs were synthesized via triethylamine (TEA)-mediated coupling of oxadiazole intermediates with substituted acetamides, followed by silica gel chromatography. The target compound likely follows a similar route.

- High HPLC purity (>95%) and defined isomer ratios (e.g., 4:1 in 11as ) suggest robust synthetic protocols, though the target compound’s isomerism (if present) remains uncharacterized .

Thermal Stability :

- Melting points for analogs range from 78.4°C (12a ) to 158.5°C (11v ), correlating with substituent polarity. The target compound’s o-tolyloxy group may lower its melting point compared to 11i (133.5–134.3°C) due to reduced crystallinity .

Research Findings and Implications

- Proteasome Inhibition : Analogs like 11as and 11i demonstrated potent proteasome inhibitory activity (IC₅₀ < 50 nM), attributed to their oxadiazole-acetamide scaffolds. The target compound’s pyrazole group could enhance selectivity for specific proteasome subunits .

- Solubility and Bioavailability: Hydrophilic substituents (e.g., 11u’s 4-hydroxyphenoxy) improve aqueous solubility but reduce membrane permeability. The o-tolyloxy group in the target compound may balance lipophilicity for optimal absorption .

Biological Activity

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyloxy)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, providing a comprehensive overview of its pharmacological profile.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a pyrazole moiety and an oxadiazole ring. The synthesis typically involves multi-step reactions that incorporate various chemical precursors. For instance, the synthesis of related compounds has been documented using conventional and microwave-assisted methods, which can enhance yield and reduce reaction time .

Structural Formula

The chemical structure can be represented as follows:

Antimicrobial Activity

Research indicates that derivatives of the oxadiazole class exhibit significant antimicrobial properties. For example, compounds containing the 1,2,4-oxadiazole moiety have demonstrated broad-spectrum antibacterial activity against various pathogens .

| Compound | Target Pathogen | EC50 (μg/mL) |

|---|---|---|

| 7a | Xanthomonas axonopodis | 40.71 |

| 7b | Pseudomonas syringae | 28.40 |

| 9a | Xanthomonas oryzae | 12.85 |

These results suggest that modifications to the oxadiazole structure can enhance efficacy against specific bacterial strains.

Anticancer Activity

Several studies have explored the anticancer potential of oxadiazole derivatives. For instance, compounds with similar structural features have been shown to induce apoptosis in cancer cell lines, demonstrating their potential as anticancer agents . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring significantly influence cytotoxic activity.

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Compound A | A-431 | <10 |

| Compound B | Jurkat | <15 |

Anti-inflammatory and Antiviral Properties

Compounds within this class have also been evaluated for anti-inflammatory and antiviral activities. The presence of the pyrazole ring is crucial for these activities, as it enhances interaction with biological targets involved in inflammatory pathways .

Case Study 1: Antimicrobial Efficacy

In a recent study, novel derivatives containing the oxadiazole and pyrazole moieties were synthesized and tested against Xanthomonas species. The results indicated that certain derivatives exhibited EC50 values significantly lower than traditional antibiotics, suggesting their potential as effective alternatives in agricultural applications .

Case Study 2: Cytotoxicity in Cancer Research

Another study focused on evaluating the cytotoxic effects of synthesized oxadiazole derivatives on various cancer cell lines. The findings indicated that some compounds were more effective than standard chemotherapy agents like doxorubicin, highlighting their potential in cancer therapy .

Q & A

Basic: What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be systematically optimized?

Answer:

The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization reactions between amidoximes and activated carboxylic acid derivatives (e.g., chloroacetyl chloride) under reflux conditions . For the target compound, key steps include:

- Coupling of 1-ethyl-1H-pyrazole-4-carboxamidoxime with a chloroacetyl intermediate.

- Reflux in triethylamine to facilitate cyclization, monitored by TLC .

- Purification via recrystallization (e.g., pet-ether) .

Optimization:

Use a Design of Experiments (DOE) approach to vary parameters (temperature, catalyst concentration, reaction time). Statistical tools like factorial design minimize experimental runs while identifying critical variables .

Basic: What spectroscopic and chromatographic methods are essential for structural confirmation and purity assessment?

Answer:

- 1H/13C NMR : Confirm connectivity of the oxadiazole, pyrazole, and acetamide moieties.

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula.

- IR Spectroscopy : Identify carbonyl (C=O) and amide (N-H) stretches.

- HPLC/Purity Analysis : Ensure >95% purity (common benchmark for research compounds).

- TLC Monitoring : Track reaction progress using silica gel plates .

Advanced: How can computational methods predict the compound’s biological targets and binding affinity?

Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with kinase domains or other enzymes. Compare results to known inhibitors (e.g., pyrazole-containing analogues) .

- Quantum Chemical Calculations : Optimize geometry with Gaussian to assess electronic properties influencing reactivity or binding .

- QSAR Models : Corporate substituent effects (e.g., ethyl vs. methyl groups) to predict activity trends .

Advanced: How should researchers resolve contradictions between in vitro potency and in vivo efficacy?

Answer:

- Pharmacokinetic Studies : Measure solubility, metabolic stability (e.g., liver microsomes), and plasma protein binding.

- Isotopic Labeling : Use 14C-labeled compound to track absorption/distribution.

- Dose-Response Analysis : Compare in vitro IC50 with in vivo effective doses, adjusting for bioavailability .

Basic: What purification techniques ensure high yield and purity for intermediates?

Answer:

- Column Chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane).

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) .

- Melting Point Analysis : Confirm consistency with literature values for intermediates.

Advanced: What strategies enable systematic exploration of structure-activity relationships (SAR)?

Answer:

- Analog Synthesis : Vary substituents (e.g., o-tolyloxy → p-fluorophenyl) to assess electronic/steric effects.

- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR.

- Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural features with activity .

Basic: How can low yields in oxadiazole cyclization be addressed?

Answer:

- Catalyst Screening : Test alternatives to triethylamine (e.g., DBU or DIPEA) .

- Stoichiometry Adjustments : Increase equivalents of chloroacetyl chloride.

- Microwave-Assisted Synthesis : Reduce reaction time while maintaining efficiency.

Advanced: What in silico tools predict metabolic hotspots and degradation pathways?

Answer:

- MetaSite : Predict cytochrome P450-mediated oxidation sites.

- Molecular Dynamics (MD) : Simulate liver microsomal environments to identify labile bonds .

- ADMET Predictors : Estimate half-life and clearance rates using cheminformatics platforms.

Basic: What safety protocols are critical for handling reactive intermediates?

Answer:

- PPE : Use nitrile gloves, goggles, and lab coats.

- Fume Hoods : Synthesize volatile intermediates (e.g., chloroacetyl chloride) under proper ventilation .

- Waste Disposal : Neutralize acidic/byproduct streams before disposal .

Advanced: How can hybrid QM/MM methods elucidate reaction mechanisms in synthesis?

Answer:

- Reaction Path Sampling : Use CP2K or NWChem to model transition states during cyclization.

- Energy Profiles : Calculate activation barriers for key steps (e.g., ring closure) to identify rate-limiting stages .

- Solvent Effects : Include implicit solvent models (e.g., COSMO) to assess polarity impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.